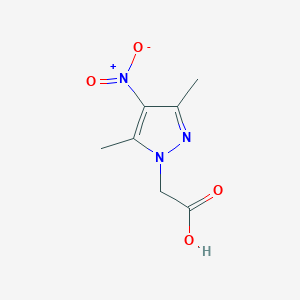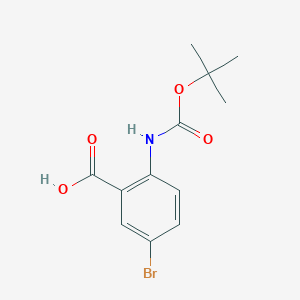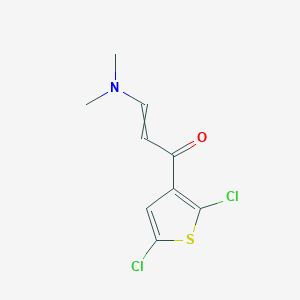
2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is a heterocyclic compound that belongs to the benzothiazine family. It is characterized by the presence of a thioxo group (C=S) and a dihydrobenzothiazine ring structure. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds, such as 4h-3,1-benzothiazin-4-ones, are known to interact with various biological targets due to their heteroatoms that can be engaged as acceptors in hydrogen bonds and the fused aromatic ring that can form π–π interactions .
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonds and π–π interactions, similar to other 4h-3,1-benzothiazin-4-ones .
Biochemical Analysis
Biochemical Properties
2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with human leukocyte elastase and other therapeutically relevant serine proteases . The compound’s heteroatoms can engage as acceptors in hydrogen bonds, and its fused aromatic ring can form π–π interactions with biological targets . These interactions contribute to its inhibitory effects on enzymes, making it a potent compound in medicinal chemistry.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has demonstrated cytotoxic activity against human liver (HepG2) and breast (MCF-7) cancer cell lines, with half maximal inhibitory concentration (IC50) values of 9.8 and 7.1 μM, respectively . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Its ability to inhibit enzymes involved in these processes underscores its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition. The compound’s sulfur atom can form covalent bonds with the active sites of enzymes, leading to their inhibition . Additionally, the compound’s aromatic ring structure allows it to engage in π–π interactions with biological targets, further enhancing its inhibitory effects. These interactions result in changes in gene expression and cellular function, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes a Dimroth rearrangement to form isomeric 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones under certain conditions . This rearrangement can affect the compound’s activity and stability, highlighting the importance of understanding its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound’s cytotoxic activity is dose-dependent, with higher doses resulting in increased cytotoxicity . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism can lead to the formation of different metabolites, which can affect its biological activity and therapeutic potential . Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and π–π interactions with biological targets affects its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to interact with specific compartments or organelles within cells can affect its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one typically involves the reaction of anthranilic acid derivatives with carbon disulfide (CS₂) and other reagents. One common method includes the use of isatoic anhydride and carbon disulfide under specific conditions . The reaction mechanism involves the formation of thiourea intermediates, which undergo cyclization to form the benzothiazine ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the reagents used.
Scientific Research Applications
2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one
- 4H-3,1-Benzothiazin-4-ones
- 4H-3,1-Benzoxazin-4-ones
Comparison: 2-Thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one is unique due to the presence of the thioxo group and its specific ring structure. Compared to 4H-3,1-benzothiazin-4-ones, it has a sulfur atom instead of an oxygen atom, which can influence its chemical reactivity and biological activity. The presence of the thioxo group also differentiates it from 4H-3,1-benzoxazin-4-ones, which contain an oxygen atom in the ring .
Properties
IUPAC Name |
2-sulfanylidene-1,3-benzothiazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h1-4H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKPPPPATKQSBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=S)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354926 |
Source


|
| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56022-26-5 |
Source


|
| Record name | 2-thioxo-2,3-dihydro-4H-1,3-benzothiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide](/img/structure/B1300225.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine](/img/structure/B1300228.png)


![{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B1300232.png)

![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)


